6-Thiophen-2-YL-1H-indazole-3-carboxylic acid
Description
6-Thiophen-2-YL-1H-indazole-3-carboxylic acid is a heterocyclic compound featuring an indazole core substituted at position 6 with a thiophen-2-yl group and a carboxylic acid moiety at position 2. The thiophene substituent introduces sulfur-containing aromaticity, which may enhance binding to biological targets through hydrophobic or π-π interactions.
Properties
IUPAC Name |
6-thiophen-2-yl-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c15-12(16)11-8-4-3-7(6-9(8)13-14-11)10-2-1-5-17-10/h1-6H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDOERKUAPXZKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC3=C(C=C2)C(=NN3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696296 | |
| Record name | 6-(Thiophen-2-yl)-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869783-22-2 | |
| Record name | 6-(Thiophen-2-yl)-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 869783-22-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indazole ring . The thiophene ring can be introduced through a subsequent cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Thiophen-2-YL-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indazole ring, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and acylating agents are used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, alkylated, or acylated indazole derivatives.
Scientific Research Applications
Chemistry
This compound serves as a building block in synthetic chemistry, facilitating the creation of more complex molecular structures. Its unique combination of indazole and thiophene rings imparts distinct electronic properties that are advantageous in various chemical reactions.
Key Reactions:
- Oxidation : The thiophene ring can be oxidized to form sulfoxides or sulfones.
- Reduction : Nitro groups can be reduced to amines under specific conditions.
- Substitution : Electrophilic substitution can occur on the indazole ring.
Common Reagents Used:
- Oxidizing agents like hydrogen peroxide.
- Reducing agents such as sodium borohydride.
- Halogenating agents for substitution reactions.
Biology
In biological research, 6-Thiophen-2-YL-1H-indazole-3-carboxylic acid is being investigated for its potential as an enzyme inhibitor or receptor modulator . Its ability to interact with various biological targets makes it a candidate for drug development.
Biological Activities:
- Anti-inflammatory Effects : Studies indicate its potential to inhibit inflammatory pathways.
- Anticancer Properties : Research shows promising results against cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle regulation.
Medicine
The medicinal applications of this compound are particularly noteworthy. It has been explored for its potential use in treating various diseases due to its pharmacological properties.
Case Studies:
- A study reported that derivatives of indazole compounds exhibited significant anticancer activity against melanoma cells with specific mutations (IC50 values in the low nanomolar range) .
- Another investigation highlighted the compound's ability to inhibit specific enzymes related to cancer progression, showcasing its multitarget action against key pathways involved in tumor growth .
Industry
In industrial applications, this compound is utilized in the development of organic semiconductors and other advanced materials. Its electronic properties make it suitable for applications in electronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 6-Thiophen-2-YL-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid ()
- Substituents : Features a thiazol-5-ylidene group instead of thiophen-2-yl.
- Synthesis: Prepared via condensation of 3-formyl-1H-indole-2-carboxylic acid with 2-aminothiazol-4(5H)-one under reflux in acetic acid .
- Key Differences : The thiazole ring introduces additional nitrogen atoms, altering electronic properties compared to the sulfur-only thiophene. This may affect redox behavior or binding specificity in biological systems.
3-(4-Oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-carboxylic Acids ()
- Substituents: Contains a thioxothiazolidinone group.
- Synthesis: Utilizes 4-thioxo-2-thiazolidinone and 3-formylindole-2-carboxylic acid with sodium acetate in acetic acid .
1-Methyl-1H-indazole-3-carboxylic Acid Derivatives ()
- Substituents : Methyl group at position 1 instead of thiophen-2-yl at position 4.
- Synthesis : Involves acetylthiophene intermediates and pyrazole carbonylations .
6-Benzyloxy-1H-indazole-3-carboxylic Acid ()
- Substituents : Benzyloxy group at position 5.
- Synthesis: Not detailed in evidence, but benzyloxy groups typically require protection/deprotection strategies.
- Key Differences : The benzyloxy group is more lipophilic (higher LogP) than thiophen-2-yl, likely enhancing blood-brain barrier penetration but increasing metabolic instability .
Physicochemical Properties
| Compound | Substituent (Position) | LogP (Predicted) | Solubility (Polar Solvents) | Key Functional Groups |
|---|---|---|---|---|
| 6-Thiophen-2-YL-1H-indazole-3-COOH | Thiophen-2-yl (6), COOH (3) | ~2.1* | Moderate (due to COOH) | Thiophene, Carboxylic acid |
| 3-[(2-Amino-4-oxo-thiazol-5-yl)methyl] | Thiazol-5-yl (3), COOH (2) | ~1.8 | High | Thiazole, Carboxylic acid |
| 6-Benzyloxy-1H-indazole-3-COOH | Benzyloxy (6), COOH (3) | ~3.5 | Low | Benzyl ether, Carboxylic acid |
| 1-Methyl-1H-indazole-3-COOH | Methyl (1), COOH (3) | ~1.2 | High | Methyl, Carboxylic acid |
*Predicted using fragment-based methods; experimental data unavailable in provided evidence.
Biological Activity
6-Thiophen-2-YL-1H-indazole-3-carboxylic acid (CAS No. 869783-22-2) is a heterocyclic compound notable for its unique structure, which combines an indazole core with a thiophene substituent. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C₁₂H₈N₂O₂S, with a molecular weight of 244.27 g/mol. The presence of both a carboxylic acid group and a fused indazole-thiophene ring system enhances its pharmacological potential. These structural features are common in various bioactive molecules, which may contribute to its therapeutic properties.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit cyclooxygenase-2 (COX-2) enzymes, which play a critical role in the inflammatory response. In vitro studies have reported IC50 values comparable to standard anti-inflammatory drugs such as celecoxib, suggesting strong efficacy in reducing inflammation .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies indicate that it interacts with specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation and survival. For instance, the indazole structure is linked to various pharmacological effects, including neuroprotective and anticancer activities .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 Value (μM) |
|---|---|---|
| This compound | Anti-inflammatory | Comparable to celecoxib (0.04) |
| 1H-Indazole | Anti-inflammatory | Not specified |
| 6-Thiophen-2-Yl-Indole | Anticancer | Not specified |
| 5-Amino-Indazole | Antimicrobial | Not specified |
| 4-(Thiophen-2-Yl)-1H-Indole | Neuroprotective | Not specified |
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific biological targets. The compound's mechanism of action involves:
- Inhibition of Kinases : It inhibits kinases that are integral to various signaling pathways, thereby affecting cell growth and survival.
- COX Enzyme Inhibition : The compound's ability to inhibit COX enzymes contributes significantly to its anti-inflammatory properties.
- Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation .
Synthesis Methods
Multiple synthesis methods have been explored for producing this compound. These methods often involve the use of various reagents and conditions tailored to yield high purity and yield rates. For example, Suzuki cross-coupling reactions have been successfully employed to synthesize this compound and related derivatives .
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic areas:
- Anti-inflammatory Studies : In vivo models demonstrated significant reduction in paw edema when treated with the compound, indicating its potential as a therapeutic agent for inflammatory diseases.
- Anticancer Research : Various derivatives of indazole have shown promising results against different cancer cell lines, suggesting that modifications to the core structure could enhance efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 6-Thiophen-2-YL-1H-indazole-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving thiophene derivatives and indazole precursors. A typical procedure involves refluxing 3-formyl-1H-indole-2-carboxylic acid with thiophene-2-carboxylic acid derivatives in acetic acid with sodium acetate as a catalyst (similar to Methods A and B in indole-thiazole syntheses) . Optimization may include adjusting molar ratios (e.g., 1:1.1 for aldehyde:thiophene), reaction time (2–5 hours), and recrystallization solvents (e.g., DMF/acetic acid mixtures for purity). Monitor reaction progress via TLC or HPLC.
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Use X-ray crystallography (e.g., SHELX software for refinement ) to resolve crystal structures, supported by spectroscopic techniques:
- NMR : Confirm aromatic proton environments (δ 7.0–8.5 ppm for indazole and thiophene protons).
- FT-IR : Identify carboxylic acid C=O stretches (~1700 cm⁻¹) and indazole N-H stretches (~3400 cm⁻¹).
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Follow general guidelines for thiophene-carboxylic acid derivatives:
- Use fume hoods and PPE (gloves, lab coat) to avoid inhalation/skin contact .
- Dispose of waste via approved chemical containers to prevent environmental release .
- Monitor stability under storage conditions (e.g., desiccated at –20°C).
Intermediate Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) using protocols like the Mosmann assay for cytotoxicity .
- Orthogonal Validation : Combine in vitro (e.g., enzyme inhibition) and in silico (molecular docking) studies to confirm target interactions.
- Meta-Analysis : Compare datasets across studies using statistical tools (ANOVA, p-value adjustments) to identify outliers or methodological biases.
Q. What strategies improve the solubility of this compound in aqueous media?
- Methodological Answer :
- Salt Formation : React with sodium bicarbonate to generate a water-soluble carboxylate salt.
- Co-Solvent Systems : Use DMSO/water mixtures (≤10% DMSO) to enhance dissolution without cytotoxicity.
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes for improved bioavailability.
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?
- Methodological Answer :
- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with bioactivity using software like Schrödinger Suite.
- Molecular Dynamics : Simulate binding stability to targets (e.g., kinases) under physiological conditions.
- ADMET Prediction : Use SwissADME to optimize logP (<5), topological polar surface area (>60 Ų), and cytochrome P450 interactions.
Q. What experimental designs are optimal for probing the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR-Cas9 Screens : Identify gene knockouts that sensitize/resist the compound’s effects.
- Proteomics : Perform SILAC labeling to quantify protein expression changes post-treatment.
- Pathway Analysis : Integrate RNA-seq data with KEGG/GO databases to map affected pathways (e.g., apoptosis, oxidative stress).
Q. How can crystallographic data resolve ambiguities in tautomeric forms or polymorphism?
- Methodological Answer :
- High-Resolution XRD : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to distinguish tautomers (e.g., indazole NH vs. keto-enol forms).
- Temperature-Dependent Studies : Analyze thermal ellipsoids to identify dynamic disorder.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) driving polymorphism .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) systematically to identify critical factors.
- Byproduct Analysis : Use LC-MS to detect side products (e.g., decarboxylation or dimerization).
- Scale-Up Validation : Compare yields at 0.1 mmol vs. 10 mmol scales to assess reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
